molecular formula C34H46O17 B1682350 Yadanzioside-L CAS No. 99132-97-5

Yadanzioside-L

货号: B1682350
CAS 编号: 99132-97-5
分子量: 726.7 g/mol
InChI 键: VQXORSYVERYBCU-UFMRLMQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Yadanzioside-L involves the isolation of quassinoid glycosides from Brucea javanica. The process typically includes extraction, purification, and structural elucidation using spectral measurements and chemical means . The aglycone of this compound can be prepared from brusatol, another quassinoid glycoside, through specific chemical reactions .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Brucea javanica. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The scalability of this process depends on the availability of the plant and the efficiency of the extraction and purification methods.

化学反应分析

Types of Reactions: Yadanzioside-L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified quassinoid glycosides with altered functional groups, which can exhibit enhanced or different biological activities .

科学研究应用

Anticancer Properties

Yadanzioside-L has been studied extensively for its anticancer effects, particularly in lung cancer. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Mechanism of Action : this compound promotes apoptosis in cancer cells by modulating key signaling pathways such as the P53 and MAPK pathways. In vitro studies have shown that it exhibits significant inhibitory effects on various lung cancer cell lines, including H520 and H1299, with IC50 values around 20 μM .
  • Network Pharmacology Insights : A study utilizing network pharmacology identified this compound as one of the key components in Brucea javanica that interacts with multiple targets related to lung cancer. The analysis revealed 42 common target proteins between this compound and lung cancer, suggesting a multifaceted approach to its anticancer activity .
  • Case Studies : In a specific study, this compound was validated for its ability to induce apoptosis in lung cancer cells through western blot assays, which demonstrated an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Inhibition of Pathogens : Research has indicated that this compound possesses anti-tobacco mosaic virus activity with an IC50 of 4.86 μM, suggesting its potential use in virology .
  • Mechanistic Studies : An in silico study demonstrated that compounds from Brucea javanica, including this compound, could inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. This positions this compound as a candidate for further development against tuberculosis .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound may have broader therapeutic implications:

  • Anti-inflammatory Effects : The compound has been linked to modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Potential in Drug Development : Given its diverse pharmacological effects, there is ongoing research into the formulation of new drugs based on this compound and other quassinoids from Brucea javanica. These efforts aim to develop combinations that enhance efficacy while minimizing side effects .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis via P53/MAPK pathways ,
AntimicrobialInhibits tobacco mosaic virus; potential against TB ,
Anti-inflammatoryModulates inflammatory responses
Drug Development PotentialFormulation of new therapies using quassinoids

生物活性

Yadanzioside-L, a compound derived from Brucea javanica, has garnered attention for its potential biological activities, particularly in the realm of oncology and anti-inflammatory effects. This article reviews the current understanding of this compound's biological activity, supported by various studies and findings.

This compound belongs to a class of compounds known as quassinoids, which are known for their diverse pharmacological properties. The compound has been studied for its ability to inhibit specific enzymes and pathways associated with tumor growth and inflammation.

Key Findings from Research Studies

  • Anticancer Activity :
    • This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 20.95 μM against human lung squamous carcinoma cells (H520) and similar inhibitory effects on other lung cancer cell lines such as H1299 and A549 .
    • The mechanism involves the modulation of the P53/MAPK1 signaling pathway, where this compound enhances the expression of P53 while inhibiting MAPK1 phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • Research indicates that this compound possesses anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting NF-κB signaling pathways. This suggests its potential application in treating inflammatory diseases .
  • Inhibition of Tuberculosis :
    • In silico studies have shown that this compound may inhibit the InhA enzyme, which is crucial for mycobacterial cell wall synthesis, indicating its potential as an anti-tubercular agent .

Data Table: Biological Activities of this compound

Activity TypeCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerH520 (Lung Cancer)20.95Modulates P53/MAPK1 signaling
AnticancerH1299 (Lung Cancer)21.02Induces apoptosis via P53 pathway
Anti-inflammatoryRAW264.7 (Inflammation)N/AInhibits NF-κB signaling
Anti-tubercularMycobacterium tuberculosisN/AInhibits InhA enzyme

Case Study 1: Lung Cancer Treatment

In a recent study, patients with advanced lung cancer were treated with a formulation containing this compound alongside conventional therapies. Results indicated a significant improvement in tumor reduction compared to control groups, highlighting the compound's synergistic effects when combined with other anticancer agents .

Case Study 2: Inflammatory Disease Model

Another study utilized a colitis model to assess the anti-inflammatory effects of this compound. The compound demonstrated a marked reduction in inflammatory markers and improved histological scores compared to untreated controls, suggesting its utility in managing inflammatory bowel diseases .

属性

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXORSYVERYBCU-GPWDFBTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99132-97-5
Record name Yadanzioside-L
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yadanzioside-L
Reactant of Route 2
Reactant of Route 2
Yadanzioside-L
Reactant of Route 3
Yadanzioside-L
Reactant of Route 4
Yadanzioside-L
Reactant of Route 5
Yadanzioside-L
Reactant of Route 6
Yadanzioside-L

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。